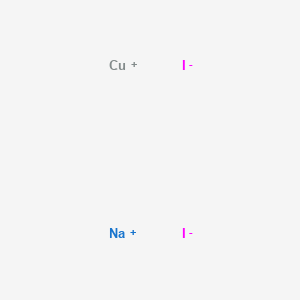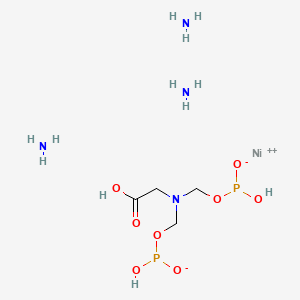
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound involving nickel in a complex with a ligand containing phosphono and glycinato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such coordination compounds typically involves the reaction of a nickel salt (such as nickel chloride or nickel nitrate) with the ligand under controlled conditions. The ligand, in this case, N,N-bis((phosphono-kappaO)methyl)glycinato, would be prepared separately and then combined with the nickel salt in a suitable solvent, often water or an organic solvent like ethanol. The reaction conditions, such as temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would scale up the laboratory synthesis methods, ensuring consistent quality and yield. This might involve continuous flow reactors, automated mixing and heating systems, and stringent quality control measures to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Coordination compounds like this can undergo various types of chemical reactions, including:
Oxidation and Reduction: Changes in the oxidation state of the nickel center.
Substitution: Replacement of one or more ligands in the coordination sphere.
Hydrolysis: Reaction with water leading to the breakdown of the complex.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and other ligands that can displace the existing ones. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state of nickel, while substitution reactions could yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique electronic and structural properties. They can serve as catalysts in various chemical reactions, including organic transformations and polymerization processes.
Biology and Medicine
In biology and medicine, coordination compounds with nickel are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors. Their ability to interact with biological molecules makes them candidates for drug development.
Industry
Industrially, these compounds might be used in materials science for the development of new materials with specific properties, such as magnetic or electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, the nickel center might facilitate the breaking and forming of chemical bonds. In biological systems, the compound might interact with specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other nickel coordination complexes with different ligands, such as:
- Nickel(II) acetylacetonate
- Nickel(II) chloride tetrahydrate
- Nickel(II) sulfate hexahydrate
Uniqueness
What sets Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- apart is its specific ligand structure, which can impart unique properties and reactivity compared to other nickel complexes.
Properties
CAS No. |
68025-40-1 |
|---|---|
Molecular Formula |
C4H18N4NiO8P2 |
Molecular Weight |
370.85 g/mol |
IUPAC Name |
azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |
InChI |
InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |
InChI Key |
SPKFPCYRCZSIMO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



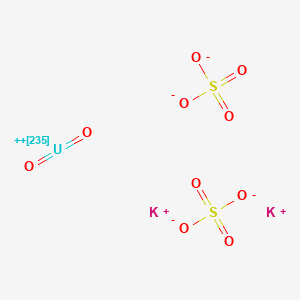
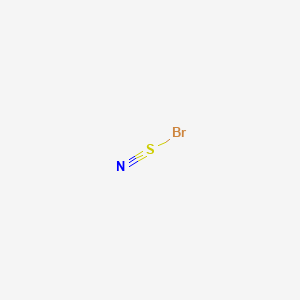
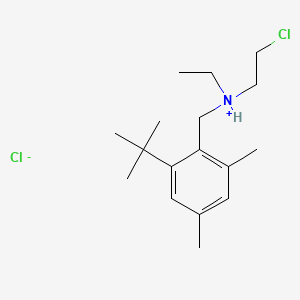
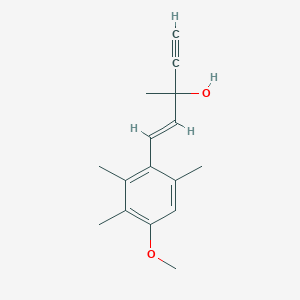
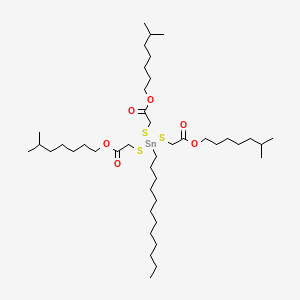
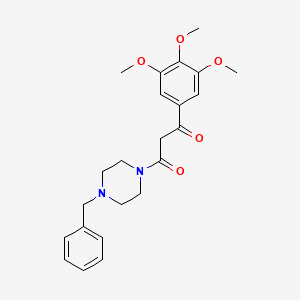
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
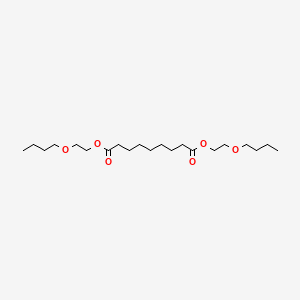
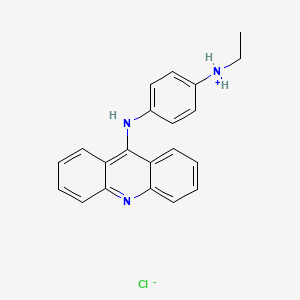

![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
